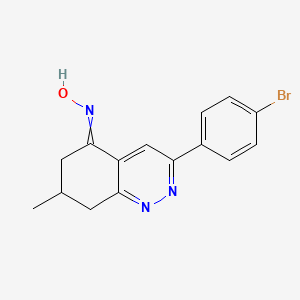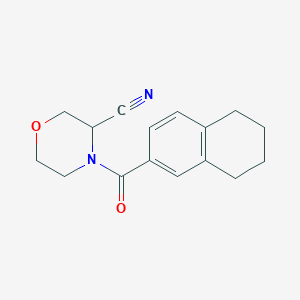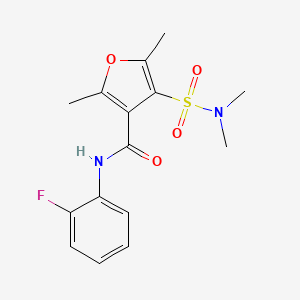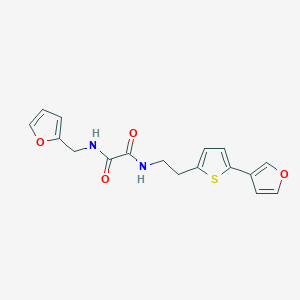
3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a bromophenyl group, a hydroxyimino group, and a methyl group attached to a cinnoline core. The unique structure of this compound makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Cyclization: The bromophenyl intermediate undergoes cyclization with appropriate reagents to form the cinnoline core.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with hydroxylamine or its derivatives under controlled conditions.
Methylation: The final step involves the methylation of the cinnoline core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the hydroxyimino group to an amine or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline
- 3-(4-Fluorophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline
- 3-(4-Methylphenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline
Uniqueness
3-(4-Bromophenyl)-5-(hydroxyimino)-7-methyl-6,7,8-trihydrocinnoline is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[3-(4-bromophenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-9-6-14-12(15(7-9)19-20)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,8-9,20H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNPIPUPOMIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2505871.png)
![N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2505872.png)
![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2505873.png)
![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)
![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)

![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2505884.png)

![5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine](/img/structure/B2505886.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-4-BUTOXY-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2505890.png)

![Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2505892.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505893.png)

